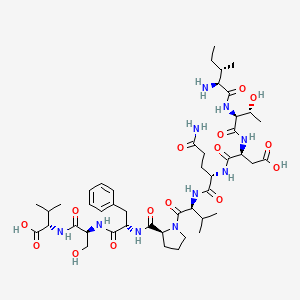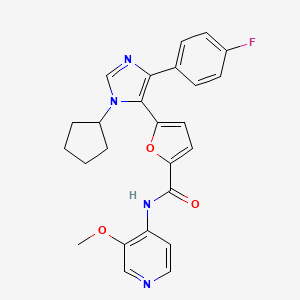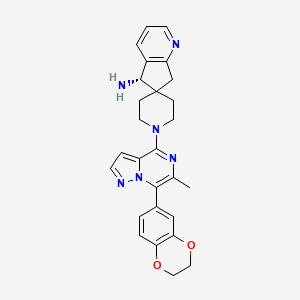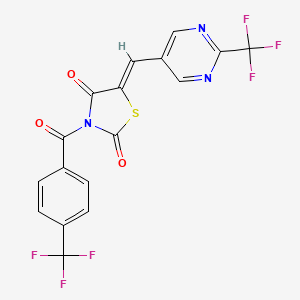
Antitubercular agent-45
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular Agent-45 is a synthetic compound designed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that target various biochemical pathways in the bacterium to inhibit its growth and proliferation. The development of this compound is particularly significant due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antitubercular Agent-45 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the condensation of a substituted benzaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired triazole ring structure. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and solvent choice are carefully controlled. The use of automated systems and real-time monitoring helps in maintaining consistency and quality during large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular Agent-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents onto the triazole ring, enhancing the compound’s activity or modifying its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, each with potentially different biological activities.
Aplicaciones Científicas De Investigación
Antitubercular Agent-45 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole derivatives.
Biology: The compound is used in studies investigating the mechanisms of drug resistance in Mycobacterium tuberculosis.
Medicine: this compound is evaluated for its efficacy in treating tuberculosis, especially in cases involving drug-resistant strains.
Industry: The compound is explored for its potential use in developing new antitubercular drugs and formulations.
Mecanismo De Acción
Antitubercular Agent-45 exerts its effects by targeting specific enzymes and pathways in Mycobacterium tuberculosis. The compound inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall. By binding to the active site of the enzyme involved in mycolic acid synthesis, this compound disrupts the cell wall integrity, leading to bacterial cell death. Additionally, the compound may interfere with the transcription and translation processes, further inhibiting bacterial growth.
Comparación Con Compuestos Similares
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Ethambutol: Disrupts cell wall synthesis by inhibiting arabinosyl transferases.
Pyrazinamide: Disrupts membrane potential and interferes with energy production in the bacterium.
Uniqueness of Antitubercular Agent-45: this compound is unique due to its specific mechanism of action and its ability to overcome resistance mechanisms that affect other antitubercular drugs. Its triazole structure allows for modifications that can enhance its efficacy and reduce potential side effects. Additionally, the compound’s ability to target multiple pathways within the bacterium makes it a promising candidate for combination therapy with other antitubercular agents.
Propiedades
Fórmula molecular |
C17H7F6N3O3S |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
(5Z)-3-[4-(trifluoromethyl)benzoyl]-5-[[2-(trifluoromethyl)pyrimidin-5-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H7F6N3O3S/c18-16(19,20)10-3-1-9(2-4-10)12(27)26-13(28)11(30-15(26)29)5-8-6-24-14(25-7-8)17(21,22)23/h1-7H/b11-5- |
Clave InChI |
XEPYWBFWBYEFPK-WZUFQYTHSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N2C(=O)/C(=C/C3=CN=C(N=C3)C(F)(F)F)/SC2=O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)N2C(=O)C(=CC3=CN=C(N=C3)C(F)(F)F)SC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
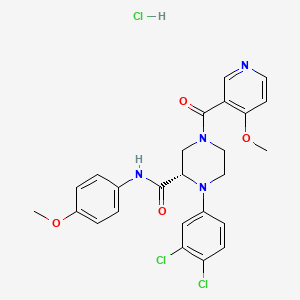

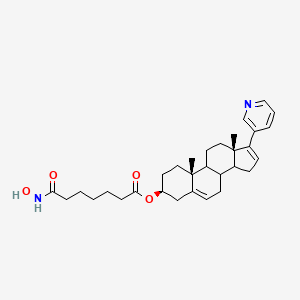
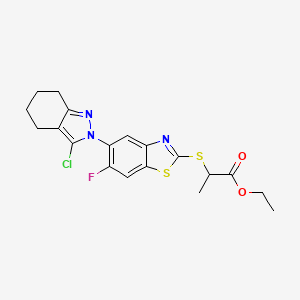
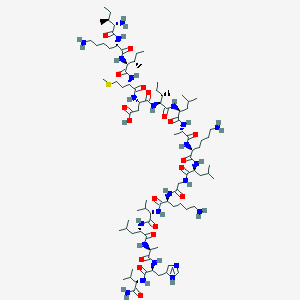
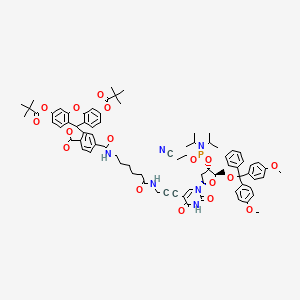
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
